(4-(Isoxazol-3-yl)phenyl)methanamine
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Overview
Description
(4-(Isoxazol-3-yl)phenyl)methanamine is a chemical compound that features an isoxazole ring attached to a phenyl group, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Isoxazol-3-yl)phenyl)methanamine typically involves the formation of the isoxazole ring followed by its attachment to the phenylmethanamine moiety. One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-(Isoxazol-3-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemistry
In chemistry, (4-(Isoxazol-3-yl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore in drug discovery. Isoxazole-containing compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry
Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its versatility makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of (4-(Isoxazol-3-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which contribute to its binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A simple isoxazole ring without additional substituents.
Phenylmethanamine: A phenyl group attached to a methanamine moiety without the isoxazole ring.
(4-(Isoxazol-3-yl)phenyl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.
Uniqueness
(4-(Isoxazol-3-yl)phenyl)methanamine is unique due to the presence of both the isoxazole ring and the phenylmethanamine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H10N2O |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
[4-(1,2-oxazol-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C10H10N2O/c11-7-8-1-3-9(4-2-8)10-5-6-13-12-10/h1-6H,7,11H2 |
InChI Key |
KSVMVCVTZIBRHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NOC=C2 |
Origin of Product |
United States |
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